molecular formula C15H18BrNO2 B2637974 Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2227755-19-1

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2637974
CAS No.: 2227755-19-1
M. Wt: 324.218
InChI Key: RCMWGXISMDABBX-MJBXVCDLSA-N
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Description

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a constrained bicyclic proline derivative featuring a 7-azabicyclo[2.2.1]heptane (azanorbornane) skeleton. Its stereochemistry (1S,2R,4R) and functional groups—a bromomethyl substituent at C-2 and a benzyl carboxylate at the bridgehead nitrogen—render it a versatile intermediate in medicinal chemistry. The bromomethyl group enables alkylation or cross-coupling reactions, while the benzyl ester provides stability under basic conditions but allows deprotection via hydrogenolysis .

Properties

IUPAC Name

benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMWGXISMDABBX-MJBXVCDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification to introduce the benzyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders. Its structural resemblance to natural alkaloids suggests it may exhibit similar biological activities.

Case Study : A study explored the synthesis of benzyl derivatives and their effects on PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism, which is crucial for managing metabolic disorders. The findings indicated that modifications in the benzyl group could enhance potency and selectivity, leading to promising candidates for further development .

Organic Synthesis

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a versatile intermediate in organic synthesis. Its bromomethyl group allows for various nucleophilic substitution reactions, facilitating the creation of more complex molecular architectures.

Experimental Findings : Researchers have utilized this compound in the synthesis of nitrogen-containing heterocycles through C-N bond formation reactions. These reactions are pivotal in producing scaffolds that resemble those found in biologically active compounds .

Development of Chiral Ligands

The compound's chiral centers make it an attractive candidate for the development of chiral ligands used in asymmetric synthesis. These ligands play a critical role in catalyzing reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals.

Research Insight : Studies have shown that azabicyclo compounds can act as effective ligands in transition metal-catalyzed reactions, enhancing selectivity and yield in asymmetric transformations .

Mechanism of Action

The mechanism of action of Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituents Functional Groups Molecular Weight Key Applications References
Target Compound (1S,2R,4R)-2-(bromomethyl), benzyl carboxylate Bromomethyl, ester 324.23 (calc.) Alkylation, chiral building block
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (1S,2R,4R)-2-(thien-2-yl), methyl carboxylate Thiophene, ester 265.34 (calc.) Proline-amino acid chimeras
tert-Butyl (1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate (1S,2R,4R)-2-(aminomethyl), tert-butyl carboxylate Aminomethyl, tert-butyl ester 274.79 Peptidomimetics, CNS drugs
Benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (1R,4S)-2-oxo, benzyl carboxylate Ketone, ester 245.27 Conformational studies

Key Observations :

  • Bromomethyl vs. Thien-2-yl : The bromomethyl group in the target compound enhances electrophilicity for nucleophilic substitution, whereas the thien-2-yl group in enables π-π stacking in bioactive molecules.
  • Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) are labile to hydrogenolysis, making them suitable for temporary protection, while tert-butyl esters () offer acid stability for long-term storage.
  • Oxo vs. Bromomethyl : The 2-oxo derivative lacks reactivity for alkylation but serves as a precursor for ketone-based functionalization.
Bromomethyl-Specific Reactivity :
  • The bromomethyl group facilitates alkylation (e.g., forming C–C bonds with amines or thiols) and cross-coupling (e.g., Suzuki or Heck reactions) .
  • In contrast, aminomethyl derivatives () are used for peptide bond formation or as ligands for metal catalysts.
Stereochemical Impact :
  • The (1S,2R,4R) configuration induces pyramidalization of the bridgehead nitrogen, as shown in quantum mechanical studies of similar compounds. This distortion enhances hydrogen-bonding capabilities in receptor binding .

Research Findings and Implications

  • Conformational Rigidity : The 7-azabicyclo[2.2.1]heptane core imposes restricted rotation, improving binding affinity in peptidomimetics compared to flexible proline derivatives .
  • Biological Activity : Bromomethyl derivatives show promise as intermediates for kinase inhibitors, whereas thien-2-yl analogs () are explored for opioid receptor modulation.
  • Catalytic Applications : Palladium complexes with bicyclic amines () demonstrate efficacy in cross-coupling, though bromomethyl-substituted variants remain underexplored.

Biological Activity

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a bromomethyl group and a carboxylate moiety. Its molecular formula is C13H16BrNC_{13}H_{16}BrN with a molecular weight of approximately 266.18 g/mol. The stereochemistry at the chiral centers significantly influences its biological interactions and pharmacological efficacy.

Biological Activity

This compound exhibits a range of biological activities:

  • Neuroactivity : The compound shares structural similarities with other azabicyclo compounds that have demonstrated neuroprotective effects. It is hypothesized to interact with neurotransmitter systems, potentially influencing cognitive functions.
  • Analgesic Properties : Similar compounds in the azabicyclo family have shown analgesic properties, suggesting that this compound may also have pain-relieving effects.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, warranting further exploration into its use against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes the structural features and their corresponding biological activities of related compounds:

Compound Name Structural Features Biological Activity
7-Azabicyclo[2.2.1]heptaneBasic bicyclic structureAnalgesic properties
7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneSimilar bromomethyl substitutionPotential neuroactivity
Benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateContains an oxo groupAnti-inflammatory effects

The distinct stereochemistry and functional groups of this compound provide unique interactions within biological systems that can be leveraged for therapeutic applications.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds to identify their biological activities:

  • Histone Deacetylase Inhibition : A study evaluated benzyl derivatives for histone deacetylase (HDAC) activity, revealing promising results in inhibiting cancer cell growth through epigenetic modulation .
  • Molecular Docking Studies : Computational studies have been employed to assess the binding affinities of related compounds against various biological targets, indicating that structural modifications can enhance efficacy against specific enzymes involved in disease pathways .
  • ADMET Profiling : Drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that certain derivatives possess favorable profiles for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing enantiopure 7-azabicyclo[2.2.1]heptane derivatives, such as the target compound?

  • Methodological Answer : Enantiopure synthesis often involves stereoselective Diels-Alder reactions followed by resolution via chiral HPLC. For example, β-endo-substituted derivatives can be synthesized using C-4 unsaturated oxazolones derived from chiral precursors (e.g., R-glyceraldehyde), enabling gram-scale production of intermediates like methyl (1S,2R,4R)-N-benzoyl-2-[(S)-dioxolan-4-yl]-7-azabicyclo[2.2.1]heptane-1-carboxylate . Post-synthesis resolution via chiral HPLC (e.g., using Chiralpak AD-H columns with hexane/ethanol gradients) achieves >99% enantiomeric excess .

Q. How can the stereochemical configuration of the bicyclic scaffold be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, the pyramidal geometry of the amide nitrogen in 7-azabicyclo[2.2.1]heptane derivatives was resolved via single-crystal X-ray diffraction, revealing bond angles and torsional strain . Complementary techniques include NMR coupling constants (e.g., 3JHH^3J_{HH} for axial/equatorial proton assignments) and optical rotation measurements .

Q. What spectroscopic techniques are critical for characterizing intermediates like rac-7 during synthesis?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1740 cm1^{-1}, amide carbonyl at ~1680 cm1^{-1}) .
  • NMR : 1^1H and 13^{13}C NMR provide stereochemical details (e.g., diastereotopic protons near the bromomethyl group) and confirm regioselectivity .
  • Mass spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .

Advanced Research Questions

Q. How does the pyramidalization of the amide nitrogen in 7-azabicyclo[2.2.1]heptane derivatives affect their rotational barriers and reactivity?

  • Methodological Answer : The nitrogen’s pyramidal geometry reduces amide bond rotational barriers compared to planar systems. For N-benzoyl derivatives, dynamic NMR studies reveal barriers as low as 12–14 kcal/mol, linked to diminished n(N)-to-π^*(C=O) conjugation. DFT calculations (e.g., B3LYP/6-31G**) corroborate these findings and quantify strain from CNC angle compression .

Q. What strategies mitigate epimerization during functionalization of the bromomethyl group?

  • Methodological Answer : Base-sensitive intermediates require low-temperature conditions (e.g., -78°C with t-BuOK) to prevent β-elimination or racemization. For example, SmI2_2-mediated reduction of 2-keto intermediates preserves stereochemistry by avoiding protonation at chiral centers . Epimerization can also be reversed using triethylamine in methanol to equilibrate exo/endo isomers .

Q. How can computational modeling predict the impact of substituents on the bicyclic scaffold’s conformational stability?

  • Methodological Answer : Hierarchical DFT or MD simulations analyze substituent effects on strain and intramolecular interactions. For instance, removing the 2-phenyl group in N-benzoyl derivatives reduces pyramidalization by 20%, as modeled using B3LYP/6-311++G(d,p) . Hammett plots correlate rotational barriers with σp+_p^+ constants for para-substituted benzoyl groups, guiding rational design .

Q. What are the challenges in scaling up enantioselective syntheses of 7-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Key issues include:

  • Catalyst efficiency : Palladium-bisimidazol-2-ylidene complexes enable cross-coupling with heteroaryl halides but require optimization for substrate scope .
  • Chromatographic resolution : Preparative chiral HPLC is resource-intensive; alternative crystallization-induced asymmetric transformations (CIAT) are under exploration .

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